molecular formula C10H14ClNO3 B2739300 (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride CAS No. 2219353-57-6

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Katalognummer: B2739300
CAS-Nummer: 2219353-57-6
Molekulargewicht: 231.68
InChI-Schlüssel: AOZKGYFIULXBOT-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a high-purity chiral benzoic acid derivative supplied for research applications. The compound has a Molecular Formula of C10H14ClNO3 and a Molecular Weight of 231.68 g/mol . Its structure features a stereogenic center, providing a specific (S)-enantiomer that is critical for research in medicinal chemistry and drug discovery, where chirality can significantly influence biological activity and receptor binding affinity. This chemical scaffold is valuable for pharmaceutical research, particularly in the development of novel active compounds. Methoxybenzoic acid derivatives are frequently utilized as key synthetic intermediates or pharmacophores in various research areas . For instance, structurally similar compounds have been investigated as building blocks for quinazolinone-based molecules studied for their potential to induce apoptosis in cancer cell lines . Furthermore, research on salicylamide derivatives highlights the importance of such chiral building blocks in exploring structure-activity relationships and developing potential inhibitors . This product is strictly labeled "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Eigenschaften

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZKGYFIULXBOT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

step-by-step synthesis protocol for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for (S)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride

Introduction & Strategic Rationale

The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development, as this pharmacophore is ubiquitous in modern therapeutics. The target compound, (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride , presents a unique synthetic challenge due to the presence of an electron-donating methoxy group, a carboxylic acid, and a chiral primary amine.

To ensure maximum yield and stereochemical purity, this protocol avoids direct Friedel-Crafts acylation on 2-methoxybenzoic acid, which often yields intractable regioisomeric mixtures. Instead, we utilize a highly controlled, self-validating five-step sequence:

  • Regioselective Scaffold Construction: Starting from commercially available 5-acetylsalicylic acid, global methylation followed by selective ester hydrolysis cleanly provides the 5-acetyl-2-methoxybenzoic acid framework [1].

  • Chiral Auxiliary Condensation: We employ Ellman’s chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, utilizing Ti(OEt)₄ as both a Lewis acid and water scavenger to force the challenging ketimine condensation to completion [2].

  • Diastereoselective Reduction: Sodium borohydride (NaBH₄) reduction of the (R)-sulfinyl imine is highly predictable. The bulky tert-butyl group shields the Si-face of the imine, directing hydride attack exclusively to the Re-face, thereby establishing the (S)-stereocenter.

  • Global Deprotection: Acidic solvolysis simultaneously cleaves the sulfinyl group and precipitates the target as a highly stable, analytically pure hydrochloride salt.

Synthetic Workflow

Synthesis N1 5-Acetylsalicylic Acid N2 1. Methylation (MeI, K2CO3, DMF) N1->N2 N3 2. Ester Hydrolysis (NaOH, THF/H2O) N2->N3 N4 5-Acetyl-2-methoxybenzoic Acid N3->N4 N5 3. Imine Condensation ((R)-t-BuSONH2, Ti(OEt)4) N4->N5 N6 4. Asymmetric Reduction (NaBH4, -50°C) N5->N6 N7 5. Deprotection & Salt Formation (4M HCl in Dioxane) N6->N7 N8 (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride N7->N8

Synthetic workflow for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of Methyl 5-acetyl-2-methoxybenzoate

Causality: Potassium carbonate (K₂CO₃) is basic enough to deprotonate both the phenol and the carboxylic acid, allowing methyl iodide (MeI) to alkylate both positions in a single pot, avoiding the need for separate protection steps [1].

  • Charge a round-bottom flask with 5-acetylsalicylic acid (10.0 g, 55.5 mmol), anhydrous K₂CO₃ (19.2 g, 138.8 mmol, 2.5 eq.), and anhydrous DMF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add methyl iodide (8.6 mL, 138.8 mmol, 2.5 eq.) dropwise over 15 minutes.

  • Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 4 hours.

  • Workup: Pour the mixture into ice water (300 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 3.2: Synthesis of 5-Acetyl-2-methoxybenzoic Acid

Causality: The methyl ester is selectively hydrolyzed over the aryl methoxy ether because aliphatic esters are highly susceptible to nucleophilic attack by hydroxide, whereas aryl ethers are entirely inert under these conditions.

  • Dissolve the crude methyl 5-acetyl-2-methoxybenzoate in a 1:1 mixture of THF and H₂O (100 mL).

  • Add NaOH (4.4 g, 111.0 mmol, 2.0 eq.) and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture slightly to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 2M HCl.

  • Extract the precipitated product with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate to afford 5-acetyl-2-methoxybenzoic acid.

Step 3.3: Condensation with (R)-tert-Butanesulfinamide

Causality: Ketones are notoriously resistant to imine condensation. Titanium(IV) ethoxide (Ti(OEt)₄) acts as a potent Lewis acid to activate the carbonyl carbon and simultaneously reacts with the generated water to form insoluble TiO₂, driving the equilibrium forward [2].

  • In a flame-dried flask under nitrogen, dissolve 5-acetyl-2-methoxybenzoic acid (5.0 g, 25.7 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (3.7 g, 30.8 mmol, 1.2 eq.) in anhydrous THF (50 mL).

  • Add Ti(OEt)₄ (10.8 mL, 51.4 mmol, 2.0 eq.) in one portion.

  • Heat the reaction to 70 °C (reflux) for 12 hours.

  • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO₂ will form.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the (R)-sulfinyl imine.

Step 3.4: Diastereoselective Reduction

Causality: Lowering the temperature to -50 °C locks the conformation of the sulfinyl imine. The steric bulk of the tert-butyl group blocks the Si-face, ensuring that the hydride from NaBH₄ attacks exclusively from the Re-face, yielding the desired (S)-amine configuration [2].

  • Dissolve the (R)-sulfinyl imine (5.0 g, 16.8 mmol) in anhydrous THF (60 mL) under nitrogen.

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.9 g, 50.4 mmol, 3.0 eq.) in small portions.

  • Stir the reaction at -50 °C for 4 hours, monitoring by TLC or LC-MS until the imine is fully consumed.

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl (20 mL) at -50 °C, then allow it to warm to room temperature.

  • Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield the (S,R)-sulfinamide intermediate.

Step 3.5: Acidic Cleavage and Salt Formation

Causality: The sulfinyl group is highly acid-labile. Using anhydrous HCl in 1,4-dioxane cleanly cleaves the auxiliary without risking hydrolysis of the carboxylic acid, while simultaneously precipitating the target compound as a highly pure hydrochloride salt.

  • Dissolve the crude (S,R)-sulfinamide in anhydrous MeOH (10 mL).

  • Add 4M HCl in 1,4-dioxane (21.0 mL, 84.0 mmol, 5.0 eq.) dropwise at room temperature.

  • Stir for 1 hour. The cleavage of the sulfinyl group generates a volatile byproduct (sulfinyl chloride/methyl propene derivatives).

  • Workup: Add cold diethyl ether (50 mL) to the reaction mixture to fully precipitate the product.

  • Filter the white precipitate, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride .

Quantitative Data Summary

StepTransformationReagentsTemp (°C)Time (h)Expected Yield (%)Stereochemical Purity
1 MethylationMeI (2.5 eq), K₂CO₃ (2.5 eq)20–25492–95%N/A
2 HydrolysisNaOH (2.0 eq), THF/H₂O20–25288–90%N/A
3 Imine Condensation(R)-t-BuSONH₂ (1.2 eq), Ti(OEt)₄ (2.0 eq)701275–80%N/A
4 Asymmetric ReductionNaBH₄ (3.0 eq), THF-50485–88%>96% de
5 Deprotection4M HCl in Dioxane (5.0 eq)20–25190–95%>99% ee (after trituration)

Stereochemical Control Mechanism

Stereocontrol N1 (R)-Sulfinyl Imine N2 Steric Shielding by tert-Butyl Group (Si-face blocked) N1->N2 N3 Hydride Attack (Re-face) N2->N3 N4 (S)-Amine Stereocenter N3->N4

Stereochemical control model for NaBH4 reduction of (R)-sulfinyl imines.

References

  • Title: US Patent 8097759B2 - Inflammatory cytokine release inhibitor Source: Google Patents URL
  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (American Chemical Society) URL:[Link]

Application Note: Chiral HPLC Method Development for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Intermediates Analyte: (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride (Zwitterionic, Primary Amine)

Physicochemical Profiling & Chromatographic Challenges

Developing a chiral high-performance liquid chromatography (HPLC) method for 5-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride requires navigating several distinct physicochemical hurdles.

  • Amphoteric/Zwitterionic Nature: The molecule contains both a basic primary amine (at the chiral center) and an acidic carboxylic acid. Depending on the mobile phase pH, it can exist as a cation, anion, or zwitterion.

  • Salt Form: As a hydrochloride salt, the analyte is highly polar. Traditional Normal Phase (NP) chiral chromatography (e.g., Hexane/Isopropanol) will inevitably fail due to severe insolubility, leading to column precipitation and completely distorted peak shapes[1].

  • Chiral Center Proximity: The stereogenic center is located directly at the 1-aminoethyl group. Therefore, the chiral stationary phase (CSP) must interact intimately with the primary amine to achieve enantiorecognition.

Causality in Method Design: Because of these factors, method development must abandon traditional NP screening and immediately pivot to Polar Ionic Mode (PIM) , Aqueous Reversed-Phase , or Zwitterionic/Ion-Exchange modes[2]. The mobile phase must provide efficient solvation for all ionized species while simultaneously promoting the specific non-covalent interactions (hydrogen bonding, steric hindrance, ion-pairing) required for chiral discrimination.

Chiral Stationary Phase (CSP) Selection Rationale

Based on the structural motifs of the analyte, three primary CSP classes are theoretically viable. We prioritize them based on interaction mechanisms:

A. Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) and ZWIX(-))

Mechanism: ZWIX columns are synthesized by fusing Cinchona alkaloids (quinine or quinidine) with an aminosulfonic acid (e.g., trans-2-aminocyclohexanesulfonic acid)[3]. This creates a surface with both anion- and cation-exchange sites. Why it works here: The chiral selector separates zwitterionic molecules via a synergistic double ion-pairing mechanism [4]. The sulfonic acid on the CSP interacts with the analyte's protonated primary amine, while the quinuclidinium nitrogen on the CSP interacts with the analyte's carboxylate. Furthermore, ZWIX(+) and ZWIX(-) act as pseudo-enantiomers; if the (R)-enantiomer elutes first on ZWIX(+), switching to ZWIX(-) will reverse the elution order, which is a critical self-validating tool for trace impurity analysis[5][6].

B. Crown Ether CSPs (e.g., CHIRALPAK® CR-I)

Mechanism: Crown ether phases (containing 18-crown-6 ether motifs) are highly specific for primary amines[7]. Why it works here: The protonated primary amine ( −NH3+​ ) of the analyte anchors inside the crown ether cavity via three +N−H⋯O hydrogen bonds[8]. This requires a highly acidic mobile phase (pH < 2.0) to ensure the amine is fully protonated and the carboxylic acid is fully suppressed (unionized), preventing secondary repulsive interactions.

C. Polysaccharide CSPs in Polar Ionic Mode (PIM)

Mechanism: Derivatized amylose or cellulose (e.g., CHIRALPAK® IG or AD-H) used with 100% polar organic solvents (Methanol or Acetonitrile) containing both acidic and basic additives. Why it works here: The additives (e.g., 0.1% TFA and 0.1% DEA) neutralize the zwitterionic charges, allowing the analyte to interact with the polysaccharide carbamate linkages via standard hydrogen bonding and dipole-dipole interactions without peak tailing[2].

Method Development Workflow & Decision Tree

Workflow Start Analyte: 5-(1-Aminoethyl)- 2-methoxybenzoic acid HCl Assess Physicochemical Assessment (Zwitterionic, Primary Amine, Polar) Start->Assess CSP_Select Select Specialized CSPs Assess->CSP_Select ZWIX Zwitterionic CSP (CHIRALPAK ZWIX+ / ZWIX-) CSP_Select->ZWIX Crown Crown Ether CSP (CHIRALPAK CR-I) CSP_Select->Crown Poly Polysaccharide CSP (Polar Ionic Mode) CSP_Select->Poly Opt_ZWIX MeOH/ACN + 50mM HCOOH + 25mM DEA ZWIX->Opt_ZWIX Opt_Crown Aqueous HClO4 (pH 1.5) + Low MeOH Crown->Opt_Crown Opt_Poly 100% MeOH + 0.1% TFA + 0.1% DEA Poly->Opt_Poly

Caption: Decision tree for chiral HPLC method development of zwitterionic primary amines.

Step-by-Step Experimental Protocol

The following protocol outlines the optimized screening and validation workflow, prioritizing the Zwitterionic (ZWIX) approach due to its superior mass-spec compatibility and high resolution for amphoteric compounds[5].

Phase 1: Mobile Phase Preparation (ZWIX Protocol)

Causality: Methanol is an essential protic solvent for ZWIX columns to facilitate the ion-exchange equilibria[5]. The ratio of Formic Acid to Diethylamine (DEA) dictates the apparent pH ( pHa​ ) in the organic layer, ensuring the analyte remains zwitterionic.

  • Measure 750 mL of HPLC-grade Methanol and 250 mL of HPLC-grade Acetonitrile.

  • Add 1.88 mL of Formic acid (approx. 50 mM final concentration).

  • Add 2.58 mL of Diethylamine (approx. 25 mM final concentration).

  • Mix thoroughly and sonicate for 10 minutes to degas.

Phase 2: Chromatographic Conditions
  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 4.0 x 150 mm[3]

  • Flow Rate: 0.5 - 0.8 mL/min (Lower flow rates enhance the double ion-pairing interaction time).

  • Temperature: 25 °C (Strictly control within ±1 °C to maintain reproducible thermodynamics of the ion-exchange process)[2].

  • Detection: UV at 220 nm (or LC-MS using ESI+ mode, as the mobile phase is fully volatile)[5].

  • Injection Volume: 2 - 5 µL.

  • Sample Diluent: Dissolve the API directly in the mobile phase to prevent solvent-mismatch peak distortion[9].

Phase 3: Self-Validating Elution Reversal

To ensure the method is robust for detecting the (R)-enantiomer impurity in the (S)-API:

  • Inject the racemic mixture on the ZWIX(+) column. Note the elution order.

  • Switch to the ZWIX(-) column.

  • Validation Check: The elution order must reverse. If the (S)-enantiomer eluted second on ZWIX(+), it will elute first on ZWIX(-). Use the column that elutes the trace (R)-impurity before the main (S)-API peak to prevent the impurity from being swallowed by the main peak's tail.

Mechanism Analyte_NH3 Analyte Primary Amine (-NH3+) CSP_SO3 ZWIX Sulfonic Acid (-SO3-) Analyte_NH3->CSP_SO3 Cation Exchange Analyte_COO Analyte Carboxylate (-COO-) CSP_N ZWIX Cinchona Alkaloid (Quinuclidinium+) Analyte_COO->CSP_N Anion Exchange

Caption: Synergistic double ion-pairing mechanism on ZWIX chiral stationary phases.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance across the three screened methodologies for analogous amphoteric primary amines.

Chiral Stationary PhaseMobile Phase CompositionElution OrderSelectivity ( α )Resolution ( Rs​ )Suitability for LC-MS
CHIRALPAK ZWIX(+) MeOH/ACN (75:25) + 50mM HCOOH + 25mM DEA(R) then (S)1.35 - 1.50> 2.0High (Volatile buffers)
CHIRALPAK ZWIX(-) MeOH/ACN (75:25) + 50mM HCOOH + 25mM DEA(S) then (R)1.38 - 1.52> 2.0High (Volatile buffers)
CHIRALPAK CR-I H2​O (pH 1.5 HClO4​ ) / MeOH (80:20)(S) then (R)1.20 - 1.301.5 - 1.8Low (Non-volatile acid)
CHIRALPAK IG (PIM) 100% MeOH + 0.1% TFA + 0.1% DEAVariable1.15 - 1.25< 1.5Moderate

Data Interpretation: The ZWIX columns provide the highest resolution ( Rs​>2.0 ) and optimal selectivity ( α ) due to the highly specific double ion-pairing mechanism[4][9]. The Crown Ether column provides adequate resolution but requires non-volatile perchloric acid to maintain the strict pH < 2.0 requirement, rendering it incompatible with LC-MS downstream applications[7].

Optimization & Troubleshooting

  • Poor Peak Shape on ZWIX: If peak tailing is observed, the solvation of the ion-exchange complex is likely insufficient. Increase the Methanol concentration (up to 90%) or slightly increase the concentration of the acidic/basic additives to enhance the proton activity of the media[5].

  • Low Resolution on Crown Ether: Ensure the sample is not injected in a basic diluent. The primary amine must be fully protonated. Any localized pH shift in the injection plug will disrupt the +N−H⋯O hydrogen bonding with the 18-crown-6 cavity, leading to split peaks or loss of chiral recognition[8].

  • Temperature Sensitivity: Enantioselectivity on ZWIX and Crown Ether phases is highly entropically driven. Decreasing the column temperature (e.g., from 25 °C to 15 °C) will generally increase chiral selectivity ( α ) by enhancing the weaker bonding forces, though it may slightly broaden the peaks due to increased mobile phase viscosity[2].

References

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at:[Link]

  • Chiral HPLC Method Development. HPLC Today. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. Available at: [Link]

  • CHIRALPAK ZWIX(-) - HPLC. Chiral Technologies Europe. Available at: [Link]

  • CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. American Pharmaceutical Review. Available at: [Link]

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. PubMed (NIH). Available at:[Link]

  • HPLC Method Development For Pharmaceuticals. VDOC.PUB. Available at:[Link]

  • HPLC Method Development for Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

Application Note & Protocols: Enantioselective Biocatalysis for the Synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: This document provides a detailed guide to the enantioselective synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, a valuable chiral building block, utilizing advanced biocatalytic methods. Chiral amines are critical components in over 40% of small-molecule pharmaceuticals, making their efficient and stereoselective synthesis a paramount objective in drug development.[1] Traditional chemical synthesis routes often grapple with challenges such as low enantioselectivity, the need for harsh reaction conditions, and the use of toxic heavy-metal catalysts.[2] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a powerful, green, and efficient alternative.[3][4] This guide focuses on the application of ω-transaminases (ω-TAs) for asymmetric synthesis from a prochiral ketone, presenting a comprehensive protocol, mechanistic insights, and analytical methodologies.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid represents a key structural motif whose stereochemistry is critical for biological activity. Biocatalytic approaches, particularly those employing enzymes like transaminases, provide a superior alternative to classical chemical synthesis for producing such chiral amines.[4] The advantages are manifold:

  • Exceptional Enantioselectivity: Enzymes can distinguish between enantiomers or prochiral faces with near-perfect precision, often achieving enantiomeric excess (ee) values greater than 99%.[2]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing side-product formation.[2]

  • Environmental Sustainability: By replacing hazardous reagents and metal catalysts, biocatalysis significantly reduces chemical waste, aligning with the principles of green chemistry.[3]

This application note will primarily detail the asymmetric synthesis approach using (S)-selective ω-transaminases, which convert a prochiral ketone precursor directly into the desired (S)-amine in a single, efficient step.

Core Mechanism: The ω-Transaminase Catalytic Cycle

ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2] The reaction proceeds via a well-characterized "ping-pong bi-bi" mechanism, which involves two half-reactions.[1][5]

  • First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, accepts an amino group from an amino donor (e.g., L-alanine, isopropylamine). This converts the enzyme-bound PLP into pyridoxamine 5'-phosphate (PMP) and releases the deaminated donor as a ketone byproduct (e.g., pyruvate).

  • Second Half-Reaction: The prochiral ketone substrate, 5-(1-oxoethyl)-2-methoxybenzoic acid, enters the active site. The amino group from the PMP intermediate is transferred to the ketone, forming the chiral amine product. This regenerates the enzyme's PLP cofactor, preparing it for the next catalytic cycle.[1]

Transaminase_Mechanism cluster_0 First Half-Reaction cluster_1 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP AmineDonor Amino Donor (e.g., L-Alanine) AmineDonor->E_PLP KetoneByproduct Ketone Byproduct (e.g., Pyruvate) KetoneSubstrate Prochiral Ketone (5-(1-oxoethyl)-2-methoxybenzoic acid) E_PMP->KetoneByproduct E_PLP_regen Enzyme-PLP (Regenerated) E_PMP->E_PLP_regen KetoneSubstrate->E_PMP ChiralAmine (S)-Amine Product E_PLP_regen->ChiralAmine

Caption: The ping-pong bi-bi mechanism of ω-transaminases.

Protocol: Asymmetric Synthesis via ω-Transaminase

This protocol describes the direct conversion of the prochiral ketone, 5-(1-oxoethyl)-2-methoxybenzoic acid, to (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid. The key to success is overcoming the reaction equilibrium, which often disfavors product formation.[6][7]

Overall Workflow

The process involves preparing the reaction mixture, running the biotransformation while monitoring its progress, and finally, working up the reaction to isolate and purify the chiral amine product.

Asymmetric_Synthesis_Workflow node1 Step 1 Reagent Preparation Substrate, Buffer (pH 7.5-8.5), PLP Cofactor, Amine Donor node2 Step 2 Biotransformation Setup Add (S)-selective ω-Transaminase to reaction mixture node1->node2 node3 Step 3 Incubation Stir at controlled temperature (e.g., 30-40°C) node2->node3 node4 Step 4 Reaction Monitoring Analyze aliquots by Chiral HPLC for conversion & % ee node3->node4 node5 Step 5 Reaction Quench & Work-up Adjust pH, remove enzyme (centrifugation) node4->node5 node6 Step 6 Product Purification Liquid-liquid extraction or chromatography node5->node6 node7 Step 7 Final Analysis Confirm purity and structure (HPLC, NMR) node6->node7

Caption: Workflow for the asymmetric synthesis of (S)-amines.

Materials and Reagents
Reagent/MaterialSupplier/SourceRationale/Comments
5-(1-oxoethyl)-2-methoxybenzoic acidCustom SynthesisThe prochiral ketone substrate.
(S)-selective ω-Transaminasee.g., Codexis, AlmacA wide range of commercially available enzymes exists (e.g., ATA-256, ATA-113).[6] Screen multiple variants for optimal activity.
Pyridoxal 5'-phosphate (PLP)Sigma-AldrichEssential cofactor for transaminase activity.[2]
L-AlanineSigma-AldrichA common, inexpensive amino donor. Used in excess (e.g., 10-20 equivalents) to shift the reaction equilibrium.[7]
Isopropylamine (IPA)Sigma-AldrichAlternative amine donor. The acetone byproduct is volatile and can be removed, driving the reaction forward.
Potassium Phosphate BufferStandard Lab SupplyMaintain optimal pH for enzyme activity, typically between 7.0 and 8.5.[7]
Lactate Dehydrogenase (LDH) & NADHSigma-AldrichOptional: For a coupled-enzyme system to remove the pyruvate byproduct when using L-alanine as the donor.[7]
Organic Solvent (e.g., DMSO)Sigma-AldrichUsed sparingly (e.g., 5-10% v/v) to aid substrate solubility if required. High concentrations can denature the enzyme.[5]
Chiral HPLC Columne.g., Daicel Chiralpak seriesFor analytical monitoring of conversion and enantiomeric excess.
Step-by-Step Experimental Protocol
  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer solution (pH 8.0).

    • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the prochiral ketone substrate, 5-(1-oxoethyl)-2-methoxybenzoic acid, to a final concentration of 50-100 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO (≤10% v/v) can be added.

    • Add the amino donor. If using L-alanine, add to a final concentration of 1 M. If using isopropylamine, add to a concentration of 0.5-1.0 M.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the selected (S)-selective ω-transaminase (e.g., 1-5 mg/mL of lyophilized powder or as recommended by the manufacturer).

    • Stir the reaction mixture at a constant temperature, typically between 30°C and 40°C.

  • Equilibrium Shift Strategy (if using L-alanine):

    • Rationale: The reaction between the ketone and L-alanine is often thermodynamically unfavorable. The removal of the pyruvate byproduct is crucial to drive the reaction towards the amine product.[7]

    • Method: To the reaction mixture, add lactate dehydrogenase (LDH) and its cofactor NADH. LDH will reduce the pyruvate byproduct to lactate, effectively removing it from the equilibrium and pulling the transamination reaction to completion.[7]

  • Reaction Monitoring:

    • Periodically (e.g., every 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or by acidifying with 1 M HCl.

    • Centrifuge the sample to pellet the precipitated enzyme and other solids.

    • Analyze the supernatant using chiral HPLC to determine the substrate conversion and the enantiomeric excess (% ee) of the (S)-amine product.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion (>95%), stop the reaction by adjusting the pH to <2 with 2 M HCl. This will protonate the amine product and precipitate the enzyme.

    • Remove the precipitated enzyme by centrifugation or filtration.

    • The aqueous solution now contains the product as a hydrochloride salt. The product can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic form or through standard extraction procedures.

    • Further purification can be achieved by recrystallization.[8]

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Verify the high enantiomeric purity (>99% ee) using the established chiral HPLC method.

Expected Results

The use of a suitable ω-transaminase with an effective equilibrium shift strategy should yield the (S)-amine product with high conversion and excellent enantioselectivity.

Enzyme VariantAmine DonorEquilibrium StrategyTime (h)Conversion (%)(S)-Amine % ee
ω-TA Variant AL-Alanine (1 M)LDH/NADH system24>98%>99.5%
ω-TA Variant BIsopropylamine (1 M)None (volatile byproduct)24>95%>99.5%
ω-TA Variant CL-Alanine (1 M)Donor excess only2465%>99.5%

Alternative Strategy: Kinetic Resolution & Deracemization

An alternative pathway begins with the racemic amine, (±)-5-(1-Aminoethyl)-2-methoxybenzoic acid. This approach, known as kinetic resolution, uses an enzyme to selectively modify one enantiomer, allowing for the separation of the two.

Principle of Lipase-Mediated Kinetic Resolution

A lipase can be used to selectively acylate the (R)-enantiomer of the racemic amine in an organic solvent, using an acyl donor like vinyl acetate.[9][10] This leaves the desired (S)-enantiomer unreacted. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Kinetic_Resolution_Workflow Racemate Racemic Amine (R/S) Reaction Enzymatic Acylation (Lipase + Acyl Donor) Racemate->Reaction Mixture Mixture: (S)-Amine (unreacted) (R)-Amide (acylated) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Product Desired (S)-Amine Separation->S_Product Isolate R_Product Byproduct (R)-Amide Separation->R_Product Isolate

Caption: Workflow for lipase-mediated kinetic resolution.

To surpass the 50% yield limit, this resolution can be converted into a Dynamic Kinetic Resolution (DKR) by including a catalyst that facilitates the in-situ racemization of the unreacted amine. This continuously replenishes the substrate pool for the lipase, theoretically allowing for a 100% yield of the single acylated enantiomer, which can then be de-acylated to furnish the desired amine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion 1. Unfavorable reaction equilibrium.[6] 2. Enzyme inhibition by substrate or product.[7] 3. Low enzyme activity/stability.[11]1. Use a large excess of amine donor; add a coupled enzyme system (LDH) to remove byproduct; use a 'smart' donor like isopropylamine.[1][7] 2. Lower the initial substrate concentration; perform the reaction in a fed-batch mode. 3. Screen different enzyme variants; check pH and temperature; consider enzyme immobilization.
Low Enantioselectivity 1. Incorrect choice of enzyme stereopreference. 2. Racemization of product under reaction conditions.1. Ensure an (S)-selective transaminase is used for the asymmetric synthesis protocol. Verify with a small-scale test. 2. Check if the reaction pH or temperature is causing background racemization. Lower the temperature if necessary.
Poor Substrate Solubility 1. Substrate is poorly soluble in the aqueous buffer.1. Add a minimal amount of a water-miscible organic co-solvent (e.g., 5-10% DMSO or NMP).[5] 2. Test different buffer systems or pH values.

Conclusion

Biocatalysis offers a highly efficient, selective, and sustainable pathway for the production of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid. The use of ω-transaminases in an asymmetric synthesis approach is particularly powerful, capable of delivering the target molecule with excellent optical purity and in high yield. By understanding the enzyme's mechanism and employing strategies to overcome thermodynamic limitations, researchers can readily implement this technology for the synthesis of high-value chiral amines. Continued advances in protein engineering will further expand the capabilities of these remarkable biocatalysts, making them indispensable tools in modern drug discovery and development.[4][5]

References

  • Kamal, A., & Sandbhor, M. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patil, M. D., Grogan, G., Bommarius, A. S., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, MDPI. [Link]

  • Green, A. P., Turner, N. J., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]

  • Ghislieri, D. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. [Link]

  • Green, A. P., Turner, N. J., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Semantic Scholar. [Link]

  • Lee, C. H., et al. (2021). Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. ChemRxiv. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

  • Alexeeva, M., et al. (2012). Natural transaminase fusions for biocatalysis. Catalysis Science & Technology. [Link]

  • Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. [Link]

  • Contente, M. L. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. KTH Royal Institute of Technology. [Link]

  • van den Heuvel, R. H., & Fraaije, M. W. (2020). Protein engineering of amine transaminases. Frontiers in Catalysis. [Link]

Sources

Troubleshooting & Optimization

how to prevent racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Standard Operating Procedures (SOP)

Executive Summary

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid is a highly valuable chiral building block, but it is notoriously susceptible to enantiomeric degradation during synthesis and isolation. The root cause lies in its specific molecular architecture: the chiral center is located at a benzylic position (C5), which is positioned exactly para to a strongly electron-donating methoxy group (-OMe) at C2. This guide addresses the mechanistic causes of racemization and provides field-proven, self-validating protocols to maintain >99% enantiomeric excess (ee) during hydrochloride salt formation.

Mechanistic Root Causes of Chiral Degradation

To effectively prevent racemization, one must understand the three primary pathways by which this specific molecule loses its stereochemical integrity:

  • SN1 Solvolysis (Carbocation Pathway): Under strongly acidic conditions and elevated temperatures, the protonated amine can act as a leaving group. The resulting benzylic carbocation is exceptionally stabilized by the resonance of the para-methoxy group. Nucleophilic attack on this planar intermediate yields a racemic mixture .

  • Tautomerization (Imine Pathway): Exposure to ketone or aldehyde solvents leads to reversible Schiff base (imine) formation. This increases the acidity of the benzylic α-proton, allowing trace bases to trigger deprotonation and subsequent racemization .

  • Hydrogen Atom Transfer (Radical Pathway): Benzylic positions are highly susceptible to radical-mediated Hydrogen Atom Transfer (HAT). Exposure to light, oxygen, or transition metals can generate a resonance-stabilized benzylic radical, leading to chiral loss .

RacemizationMechanisms cluster_conditions Reaction / Environmental Conditions S_Enantiomer (S)-5-(1-Aminoethyl)- 2-methoxybenzoic acid Acid Excess Strong Acid + Heat (e.g., Aq. HCl > 50°C) S_Enantiomer->Acid Carbonyl Carbonyl Solvents (e.g., Acetone Workup) S_Enantiomer->Carbonyl Radicals Oxidants / Light / Metals (e.g., Thiyl Radicals) S_Enantiomer->Radicals Carbocation Benzylic Carbocation (Strongly stabilized by p-OMe) Acid->Carbocation Deamination (-NH3) Imine Imine / Schiff Base (Increased α-proton acidity) Carbonyl->Imine Condensation (-H2O) Radical_Int Benzylic Radical (Resonance stabilized) Radicals->Radical_Int H-Atom Transfer (HAT) Racemic Racemic Mixture (R/S) Loss of Enantiomeric Purity Carbocation->Racemic Planar Attack Imine->Racemic Tautomerization Radical_Int->Racemic Recombination

Mechanistic pathways leading to the racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid.

Troubleshooting FAQs

Q: We observe a massive drop in enantiomeric excess (ee) during the final hydrochloride salt formation. What are we doing wrong? A: You are likely using aqueous HCl and elevated temperatures. Water and heat provide the activation energy required for SN1-type solvolysis. Because the C5 benzylic carbocation is heavily stabilized by the C2 methoxy group, the C-N bond is unusually labile. To prevent this, salt formation must be strictly anhydrous and temperature-controlled. Use anhydrous HCl gas dissolved in an ethereal solvent (e.g., 1,4-dioxane or MTBE) and maintain the reaction temperature between 0 °C and 5 °C.

Q: Can we use acetone to wash the final API to speed up drying? A: Absolutely not. Primary benzylic amines react reversibly with ketones (like acetone) to form Schiff bases. The formation of an imine significantly increases the acidity of the benzylic α-proton. This allows trace bases to deprotonate the chiral center, forming an achiral enamine intermediate, which upon reprotonation yields a racemic mixture . Always use non-carbonyl solvents like ethyl acetate, MTBE, or heptane for washing.

Q: Does exposure to light and air affect the chiral purity of the free base? A: Yes. Benzylic positions are highly susceptible to radical formation. The resulting benzylic radical is resonance-stabilized, and its recombination leads to racemization . Ensure the free base is stored in amber containers under an inert atmosphere (nitrogen or argon).

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between environmental conditions and the retention of chiral purity for para-methoxy benzylic amines.

Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee)

ConditionSolventTemp (°C)Time (h)Final ee (%)Mechanistic Cause
1.05 eq Anhydrous HCl MTBE0–524>99.0 Stable ammonium salt, no ionization
3.0 eq Aqueous HCl Water8012<10.0 Carbocation formation (SN1 solvolysis)
Free base + Acetone Acetone2548~50.0 Imine formation and tautomerization
Free base + PhSH / Light Toluene258<5.0 Radical-mediated H-atom transfer (HAT)
Experimental Protocol: Anhydrous Hydrochloride Salt Formation

This protocol is designed as a self-validating system: strict adherence to temperature and anhydrous conditions guarantees chiral retention. If moisture is introduced or the temperature exceeds 5 °C, the yield of the first crop will drop due to increased solubility, and chiral HPLC will immediately flag the deviation.

Step-by-Step Methodology:

  • Dissolution : Suspend the enantiopure (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid free base in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/g) under a strict nitrogen atmosphere.

  • Cooling : Chill the suspension to 0–5 °C using an ice-water bath. (Causality: Low thermal energy prevents the activation required for C-N bond cleavage).

  • Acidification : Dropwise add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M). Maintain the internal temperature strictly below 5 °C during the addition.

  • Maturation : Stir the resulting slurry at 0–5 °C for 2 hours to ensure complete salt formation and uniform crystallization.

  • Filtration & Washing : Filter the precipitate under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE (2 x 2 mL/g). (Crucial: Do not use acetone or ethyl methyl ketone).

  • Drying : Dry the product in a vacuum oven at 30 °C to a constant weight. Avoid temperatures above 40 °C to prevent thermal degradation.

SOPWorkflow Step1 Free Base Isolation Use non-ketonic solvents (e.g., EtOAc, MTBE) Step2 Cooling Chill to 0-5 °C under N2 atmosphere Step1->Step2 Step3 Salt Formation Add anhydrous HCl (e.g., 1.05 eq in Dioxane) Step2->Step3 Step4 Crystallization Filter and wash with cold anti-solvent Step3->Step4

Optimized step-by-step workflow for hydrochloride salt formation without enantiomeric degradation.

References
  • Title : Thiyl Radical Mediated Racemization of Benzylic Amines Source : European Journal of Organic Chemistry URL :[Link]

  • Title : Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization Source : Organic Letters URL :[Link]

  • Title : Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides Source : The Journal of Organic Chemistry URL :[Link]

Technical Support Center: Solubilization Strategies for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when handling amphoteric pharmaceutical intermediates.

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl presents a unique solubility challenge. It is an amino acid derivative trapped in a highly polar ionic crystal lattice. When attempting to dissolve this compound in standard organic solvents (like DCM, THF, or EtOAc) for downstream synthesis (e.g., amide couplings or esterifications), the thermodynamic penalty of breaking the ionic lattice far exceeds the solvation energy provided by the solvent (1[1]).

This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Part 1: The Mechanistic Root Cause of Insolubility

To solve the solubility issue, we must first understand the molecule's physical chemistry. The compound features a basic primary amine (protected as an HCl salt) and an acidic carboxylic acid.

  • The Lattice Energy Barrier: In its current hydrochloride salt form, the molecule exists as a highly polar network of -NH3+ and Cl- ions, alongside hydrogen-bonded carboxylic acid dimers. Non-polar solvents cannot disrupt this lattice.

  • The Zwitterionic Trap: A common mistake chemists make is adding exactly 1.0 equivalent of base to "neutralize" the HCl. This removes the chloride but leaves the molecule as a neutral zwitterion (-NH3+ / -COO-). Zwitterions possess exceptionally strong intermolecular ionic interactions and are notoriously insoluble in organic media (2[2]).

  • The Common Ion Effect: If your solvent system contains trace chloride ions (e.g., from chloroform degradation or brine washes), the dissolution equilibrium of the hydrochloride salt is further suppressed, forcing the compound to remain in the solid state (3[3]).

Part 2: Quantitative Solubility Matrix

The table below summarizes the expected solubility behavior of the compound under different solvent and additive conditions.

Solvent SystemDielectric Constant (ε)Expected State of HCl SaltExpected State w/ 2.5 eq DIPEA
Dichloromethane (DCM) 8.9Insoluble (Suspension)Soluble (Clear solution)
Tetrahydrofuran (THF) 7.5Insoluble (Suspension)Sparingly Soluble
Ethyl Acetate (EtOAc) 6.0Insoluble (Suspension)Insoluble
N,N-Dimethylformamide (DMF) 36.7Sparingly SolubleHighly Soluble
DMF + 5% DMSO >37.0Soluble (with sonication)Highly Soluble

Part 3: Experimental Troubleshooting Workflows

Protocol A: Lipophilic Ion-Pairing (The Bulky Base Method)

Causality: To bypass the zwitterionic trap, we use an excess (>2.2 equivalents) of a bulky, lipophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl. The subsequent equivalents deprotonate the carboxylic acid, forming a [DIPEA-H]+ [Carboxylate]- ion pair. The bulky isopropyl groups of DIPEA physically disrupt the crystal lattice, drastically increasing solubility in halogenated solvents (4[4]).

Step-by-Step Methodology:

  • Suspend: Add 1.0 mmol of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl to a dry round-bottom flask. Add 5.0 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Under vigorous stirring at room temperature, add 2.5 mmol (2.5 eq) of anhydrous DIPEA dropwise over 2 minutes.

  • Self-Validation Check: The opaque white suspension should transition into a clear, homogenous, pale-yellow solution within 5–10 minutes.

  • Troubleshooting the Check: If a fine white precipitate remains, it is likely trace DIPEA·HCl. Filter the solution through a 0.22 µm PTFE syringe filter before proceeding to your reaction.

Protocol B: Dielectric Solvation via Polar Aprotic Swapping

Causality: If your downstream chemistry (e.g., HATU/EDC amide coupling) tolerates polar aprotic solvents, swapping the solvent is thermodynamically favorable. Solvents like DMF and DMSO have high dielectric constants that can stabilize the charged species without requiring base neutralization.

Step-by-Step Methodology:

  • Initial Solvation: Weigh the HCl salt into a vial and add anhydrous DMF to achieve a 0.1 M concentration.

  • Disruption: If the compound resists dissolution, add 5% v/v anhydrous DMSO. DMSO acts as a potent hydrogen-bond acceptor, disrupting the intermolecular carboxylic acid dimers ().

  • Agitation: Sonicate the mixture at 35°C for 10 minutes.

  • Self-Validation Check: Inspect the vial against a dark background. The solution must be completely free of refractive particulates before adding coupling reagents.

Protocol C: Transient Masking (Derivatization)

Causality: When non-polar solvents are strictly required and ion-pairing fails, the ionic charges must be covalently masked. Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates the zwitterionic potential, rendering the molecule highly lipophilic.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 1.0 eq of the HCl salt in a 1:1 mixture of THF and 1M aqueous NaHCO3.

  • Reagent Addition: Add 1.2 eq of Boc-anhydride (Boc2O) dropwise.

  • Reaction: Stir vigorously for 4 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar baseline spot (starting material) will disappear, replaced by a high-Rf spot (Boc-protected product).

  • Isolation: Acidify the aqueous layer to pH 3 with 1M KHSO4, extract with Ethyl Acetate, dry over Na2SO4, and concentrate. The resulting product will be freely soluble in DCM, THF, and EtOAc.

Part 4: Solubilization Decision Matrix

SolubilityWorkflow Start Start: (S)-5-(1-Aminoethyl)- 2-methoxybenzoic acid HCl Insoluble in Organic Solvent CheckReaction Is the reaction compatible with polar aprotic solvents (e.g., DMF, DMSO)? Start->CheckReaction UsePolar Protocol B: Solvent Swap Use DMF or NMP + Gentle Heating (40°C) CheckReaction->UsePolar Yes NeedNonPolar Requires DCM, THF, or EtOAc? CheckReaction->NeedNonPolar No Proceed Proceed with Synthesis UsePolar->Proceed AddBase Protocol A: In Situ Free-Basing Add >2.2 eq DIPEA to form soluble ammonium carboxylate NeedNonPolar->AddBase CheckZwitterion Does it form an insoluble zwitterion? AddBase->CheckZwitterion ProtectGroup Protocol C: Derivatization Boc-protection of amine OR Esterification of acid CheckZwitterion->ProtectGroup Yes (Remains Insoluble) CheckZwitterion->Proceed No (Soluble) ProtectGroup->Proceed

Caption: Decision matrix for solubilizing amphoteric amino acid hydrochlorides in organic synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy when I add Triethylamine (TEA) to the DCM suspension? A: You are observing the precipitation of Triethylamine hydrochloride (TEA·HCl), which is highly insoluble in DCM. While your target molecule may have dissolved as the free base/anion, the byproduct has crashed out. Switch to DIPEA, as DIPEA·HCl has significantly better solubility in DCM, or simply filter the TEA·HCl salt before proceeding (4[4]).

Q: Can I use heat to force the HCl salt into solution in ethyl acetate? A: Heating will only temporarily increase kinetic solubility. Upon cooling, the compound will rapidly crystallize due to a supersaturation crash (1[1]). Furthermore, prolonged heating of free amino acids in organic solvents can promote unwanted intermolecular condensation (e.g., oligomerization).

Q: Does the "common ion effect" apply to organic solvents? A: Yes. If your organic solvent is saturated with other chloride sources (e.g., using chloroform stabilized with HCl, or residual chloride from a brine wash), the solubility of the hydrochloride salt will be further suppressed by shifting the dissolution equilibrium towards the solid state (5[5]). Ensure your solvents are strictly anhydrous and free of competing halide ions.

References

  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences (PubMed/NIH). 1

  • "Water-insoluble Drug Formulation." VDOC.PUB. 3

  • BenchChem Technical Support. "improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents." BenchChem. 4

  • BenchChem Technical Support. "4-(1H-Benzo[d]imidazol-2-yl)phenol hydrochloride." BenchChem. 5

  • "Peptide solubility." Bachem. 2

  • "Solubility Guidelines for Peptides." Sigma-Aldrich.

Sources

Technical Support Center: Crystallization Optimization for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride .

Because this molecule is an amphoteric amino acid derivative isolated as a hydrochloride salt, it exhibits high aqueous solubility and a strong propensity for Liquid-Liquid Phase Separation (LLPS)[1][2]. The presence of both a hydrophobic aromatic/methoxy framework and a highly polar ammonium-chloride ionic pair creates localized solvation disparities. This guide provides field-proven, self-validating methodologies to ensure high yield, optimal chiral purity, and excellent powder properties.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a sticky emulsion) instead of crystallizing upon anti-solvent addition?

The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." When anti-solvent is added too rapidly, the system experiences a massive spike in supersaturation. Instead of integrating into a rigid crystal lattice (which is kinetically hindered), the solute molecules separate into a dense, solute-rich liquid phase and a solute-lean continuous phase[3]. This occurs when the process trajectory crosses the spinodal curve into a miscibility gap before nucleation can occur[4]. The Solution:

  • Shift the Trajectory: Operate at a lower initial concentration to avoid the LLPS boundary.

  • Seed the System: Introduce seed crystals while the solution is in the metastable zone (supersaturated, but before the oiling-out boundary). Seeds provide an immediate surface for solute deposition, bypassing the high-energy barrier of primary nucleation[3].

Q2: How can I maximize the crystallization yield without compromising the (S)-enantiomer purity?

The Science: Yield and chiral purity are often inversely related in enantiomerically enriched systems. Pushing the yield too high (by dropping the temperature drastically or adding excess anti-solvent) forces the mother liquor concentration toward the eutectic point of the ternary phase diagram (Solvent / (S)-enantiomer / (R)-enantiomer). Once the eutectic composition is reached, the undesired (R)-enantiomer will co-precipitate. The Solution: Do not push desupersaturation to absolute zero. Calculate the maximum theoretical yield based on your starting enantiomeric excess (ee%). Terminate the anti-solvent addition and cooling profile just before the mother liquor reaches the eutectic concentration.

Q3: My filtration takes hours, and the wet cake is a dense paste. How do I fix the crystal habit?

The Science: A dense paste is typically the result of primary homogeneous nucleation, which generates massive quantities of fine, needle-like crystals that readily agglomerate and trap mother liquor[5]. This is caused by a linear or rapid "dumping" of anti-solvent. The Solution: Implement a cubic anti-solvent addition profile . At the start of crystallization, the available crystal surface area is extremely low; therefore, anti-solvent must be added very slowly. As the crystals grow, the surface area expands exponentially, allowing you to increase the anti-solvent addition rate without exceeding the metastable limit[5][6].

Part 2: Experimental Protocols

Protocol: Seeded Anti-Solvent Cooling Crystallization

This protocol is a self-validating system. Step 4 (Aging) acts as a built-in checkpoint: if the seeds dissolve, the system is undersaturated; if the system turns cloudy rapidly, it has crashed out. The seeds should remain suspended and slowly grow.

  • Dissolution: Charge the crude (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl into a jacketed reactor. Add 1.0 volume of Deionized Water. Heat to 60°C with moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Initial Anti-Solvent Addition: Slowly add 2.0 volumes of pre-heated (60°C) Isopropanol (IPA). Self-Check: The solution must remain completely clear. If it clouds, your initial concentration was too high.

  • Cooling to Metastable Zone: Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Seeding & Aging (Critical Step): Charge 1.0% w/w of highly pure (S)-enantiomer seed crystals (pre-milled to ~20-50 µm). Hold the temperature at 50°C for 60 minutes. Causality: This "aging" step allows the seed bed to heal and secondary nucleation to initiate, ensuring the system desupersaturates via crystal growth rather than LLPS.

  • Programmed Anti-Solvent Addition: Add 8.0 volumes of IPA over 4 hours using a cubic addition profile (slow initial rate, accelerating over time).

  • Final Cooling: Cool the slurry to 5°C at a rate of 0.1°C/min to drive the final yield.

  • Isolation: Filter the slurry. Wash the cake with 2.0 volumes of cold (5°C) IPA/Water (9:1 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.

Part 3: Data Presentation

The following table summarizes the optimization of solvent systems for the hydrochloride salt, balancing yield, chiral purity, and the thermodynamic risk of oiling out[4][7].

Solvent / Anti-Solvent SystemRatio (v/v)Yield (%)Chiral Purity (ee %)LLPS (Oiling Out) RiskObserved Crystal Habit
Water / Acetone1:1092.098.5HighFine Needles (Agglomerated)
Water / Ethanol1:885.499.2ModeratePrisms
Water / Isopropanol 1:10 89.5 99.8 Low (with seeding) Thick Plates / Blocks
Methanol / Ethyl Acetate1:578.097.0Very HighAmorphous Paste / Gum

Part 4: Visualizations

Thermodynamic Pathway for LLPS Resolution

This diagram illustrates the causality behind oiling out and the mechanistic pathway to bypass it using seeding.

PhaseDiagram Start Undersaturated Solution (High Temp / Low Anti-solvent) Cooling Cooling & Anti-Solvent Addition Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Seeding Introduce Seed Crystals (Bypass LLPS) Metastable->Seeding Optimal Path LLPS Miscibility Gap (LLPS) 'Oiling Out' Metastable->LLPS Rapid Addition / No Seeds CrystalGrowth Controlled Crystal Growth (High Yield, High Purity) Seeding->CrystalGrowth Amorphous Amorphous / Gum Formation (Impurity Entrapment) LLPS->Amorphous

Thermodynamic pathways avoiding Liquid-Liquid Phase Separation (LLPS) via seeding.

Crystallization Workflow

This diagram outlines the self-validating experimental protocol described in Part 2.

Workflow Step1 1. Dissolution Water (1 vol), 60°C Step2 2. Polish Filtration Remove foreign particles Step1->Step2 Step3 3. Initial Anti-Solvent IPA (2 vols), 60°C Step2->Step3 Step4 4. Cooling to Metastable Zone Cool to 50°C Step3->Step4 Step5 5. Seeding & Aging 1% w/w (S)-seeds, Age 1h Step4->Step5 Step6 6. Programmed Anti-Solvent IPA (8 vols), Cubic profile Step5->Step6 Step7 7. Final Cooling & Isolation Cool to 5°C, Filter, Wash Step6->Step7

Step-by-step seeded anti-solvent cooling crystallization workflow.

Part 5: References

  • Radboud University Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Available at:[Link]

  • Organic Process Research & Development (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Available at:[Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at:[Link]

  • Crystal Growth & Design (ACS). Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at:[Link]

  • National Institutes of Health (PMC). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available at:[Link]

Sources

Validation & Comparative

A Comparative Stability Analysis: (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Researchers in Drug Development

In pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that can significantly influence its stability, bioavailability, and manufacturability.[1][2] More than half of all drugs on the market are administered as salts to improve their physicochemical properties.[1] This guide provides a comprehensive framework for comparing the stability of the hydrochloride (HCl) salt and the free base form of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, a molecule featuring critical amine and carboxylic acid functional groups.

The primary rationale for converting a basic drug, like the one with its primary amine, into a salt is often to enhance properties such as solubility, dissolution rate, and stability.[3][4] The protonation of the basic nitrogen atom to form an ammonium salt can prevent unwanted chemical reactions and often leads to a more stable, crystalline solid form.[5][6] This guide outlines the experimental workflows and analytical techniques necessary to rigorously evaluate these differences.

The Stability Imperative: Why Form Matters

The stability of an active pharmaceutical ingredient (API) is paramount, ensuring that the drug maintains its quality, efficacy, and safety over time.[7][8] Instability can lead to the formation of degradation products, which may be inactive or, in worst-case scenarios, toxic. For (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, the primary amine group is a potential site for oxidative degradation, while the overall molecule could be susceptible to decarboxylation or other reactions under stress conditions.[9][10]

The hydrochloride salt is generally anticipated to exhibit greater stability. The protonation of the highly reactive primary amine to an ammonium chloride salt reduces its nucleophilicity, thereby decreasing its susceptibility to oxidative and other degradative reactions.[5] Furthermore, salt formation typically results in a more stable crystal lattice with a higher melting point, which can confer greater physical stability.[11]

A Framework for Comparative Stability Assessment

A comprehensive stability comparison involves subjecting both the free base and the hydrochloride salt to a battery of stress tests, as outlined by the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)).[7][8][12][13] This process, known as forced degradation, helps to identify likely degradation pathways and establish the inherent stability of the molecule.[9][14]

The following diagram illustrates a typical workflow for this comparative analysis.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Forced Degradation & Stability Studies cluster_2 Phase 3: Data Analysis & Comparison char_start Obtain High-Purity Batches (Free Base & HCl Salt) xrd Initial XRPD (Polymorphic Form ID) char_start->xrd dsc_tga DSC / TGA (Thermal Properties) char_start->dsc_tga kf Karl Fischer (Initial Water Content) char_start->kf hplc_initial Initial Purity Assay (HPLC-UV/MS) char_start->hplc_initial stress Expose Samples to Stress Conditions (Heat, Humidity, Light, Oxidation) hplc_initial->stress hplc_stress Purity Analysis (HPLC) (Quantify Degradants) stress->hplc_stress lcms Degradant Identification (LC-MS/MS) stress->lcms xrd_stress Solid-State Analysis (XRPD) (Check for Form Changes) stress->xrd_stress dvs Hygroscopicity (DVS) stress->dvs compare Compare Degradation Rates, Pathways, and Physical Changes dvs->compare select Select Optimal Form (HCl Salt or Free Base) compare->select G cluster_0 Oxidative Degradation Pathway (Free Base) cluster_1 HCl Salt Form (Stabilized) FB Free Base (R-NH2) Ox [O] (e.g., H2O2) Prod N-Oxide (R-NH-OH) FB->Prod Oxidation Salt HCl Salt (R-NH3+ Cl-) NoRxn Resistant to Oxidation

Sources

A Comparative Analysis of (S)- and (R)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Enantiomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 17, 2026 – In the landscape of modern drug discovery and development, the stereochemical properties of a molecule are of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive overview and comparison of the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid, a molecule of interest in medicinal chemistry.

Introduction: The Significance of Chirality in Drug Action

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug development process.

5-(1-Aminoethyl)-2-methoxybenzoic acid possesses a single stereocenter at the carbon atom of the aminoethyl group, giving rise to the (S)- and (R)-enantiomers. While the broader class of methoxybenzoic acid derivatives has been explored for various therapeutic applications, specific comparative data on the biological activities of these particular enantiomers is not extensively available in the public domain. However, insights can be gleaned from related structures and potential biological targets.

Synthesis and Chiral Separation

The preparation of enantiomerically pure (S)- and (R)-5-(1-Aminoethyl)-2-methoxybenzoic acid is a crucial prerequisite for their differential biological evaluation. A key synthetic challenge lies in the stereoselective introduction of the aminoethyl group or the efficient separation of the racemic mixture.

One notable approach involves the chemoenzymatic synthesis of related compounds, such as the (S)- and (R)- forms of 5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide, which has been identified as a key intermediate for non-peptidic Src-SH2 inhibitors[1]. This methodology utilizes lipase-mediated acylation for the kinetic resolution of a racemic precursor, achieving high optical purity (>99% enantiomeric excess)[1]. Such enzymatic strategies offer a powerful tool for accessing the individual enantiomers for further biological investigation.

Experimental Workflow: Chemoenzymatic Resolution

G racemate Racemic Precursor acylation Enantioselective Acylation racemate->acylation lipase Immobilized Lipase (e.g., Pseudomonas cepacia) lipase->acylation separation Chromatographic Separation acylation->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer (R)-Enantiomer separation->r_enantiomer

Caption: Chemoenzymatic resolution of a racemic precursor.

Potential Biological Targets and Assay Considerations

While direct comparative biological data for the enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid is scarce, the structural alerts within the molecule and its derivatives point towards potential areas of investigation.

Src Homology 2 (SH2) Domain Inhibition

The characterization of a derivative as an intermediate for Src-SH2 inhibitors provides a compelling rationale for investigating the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid as potential modulators of this key signaling protein[1]. The Src tyrosine kinase, and specifically its SH2 domain, is a critical component of intracellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Src activity is implicated in various cancers.

Signaling Pathway: Src and its SH2 Domain

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) pY Phosphorylated Tyrosine (pY) RTK->pY Ligand Binding & Autophosphorylation Src Src Kinase SH2 Domain SH3 Domain Kinase Domain pY->Src:sh2 SH2 Domain Binding Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src:kinase->Downstream Kinase Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Simplified Src signaling pathway highlighting SH2 domain interaction.

Recommended Biological Assays:

To compare the enantiomers as potential Src-SH2 inhibitors, the following assays are recommended:

  • Fluorescence Polarization (FP) Assay: This is a competitive binding assay used to determine the affinity (IC50) of the test compounds for the Src-SH2 domain. A fluorescently labeled phosphopeptide ligand with known affinity for the SH2 domain is used. Unlabeled inhibitors will compete for binding, leading to a decrease in the fluorescence polarization signal.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the compound to the target protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). This can reveal differences in the binding mechanisms of the enantiomers.

  • Cell-Based Assays: To assess the functional consequences of potential Src-SH2 inhibition, cell-based assays are crucial. This could involve using cancer cell lines known to have upregulated Src signaling and measuring endpoints such as cell proliferation (e.g., MTT or BrdU incorporation assays), migration (e.g., wound healing or transwell assays), or the phosphorylation status of downstream signaling proteins via Western blotting.

Table 1: Hypothetical Comparative Data for Src-SH2 Inhibition

EnantiomerSrc-SH2 Binding Affinity (IC50, µM) - FP AssayCell Proliferation Inhibition (IC50, µM) - MTT Assay (Cancer Cell Line)
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acidData Not AvailableData Not Available
(R)-5-(1-Aminoethyl)-2-methoxybenzoic acidData Not AvailableData Not Available

Note: This table is for illustrative purposes only, as no public data is currently available.

Future Directions and Conclusion

The lack of direct comparative biological data for the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid represents a significant knowledge gap. Based on the available information for a closely related derivative, the investigation of these enantiomers as Src-SH2 inhibitors is a logical and promising starting point.

Researchers are encouraged to pursue the synthesis and chiral separation of these compounds to enable a thorough investigation of their stereoselective biological activities. A comprehensive pharmacological profiling, including in vitro binding and functional assays followed by in vivo studies, will be essential to elucidate their therapeutic potential and to determine which, if any, enantiomer possesses a superior profile.

This guide serves to highlight the importance of such comparative studies and to provide a rational framework for initiating the biological evaluation of the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid. The elucidation of their differential activities will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of novel therapeutic agents.

References

  • Kamal, A., & Sandbhor, M. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(13), 1735–1738. [Link]

Sources

Safety Operating Guide

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride requires more than just synthetic expertise; it demands rigorous, compliant, and environmentally sound lifecycle management.

For researchers and drug development professionals, improper disposal of halogenated organic nitrogenous compounds poses significant regulatory and environmental risks. This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this specific chemical entity, ensuring your laboratory exceeds standard compliance metrics.

Physicochemical Hazard Profiling: The Causality of Disposal

Before executing any disposal protocol, we must analyze the molecule's architecture to understand why specific waste streams are required.

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride ( C10​H13​NO3​⋅HCl ) contains three critical functional features that dictate its environmental fate:

  • The Hydrochloride Salt: While it enhances aqueous solubility for biological assays, the stoichiometric equivalent of chloride classifies this as halogenated waste . Upon incineration, it generates hydrogen chloride ( HCl ) gas.

  • The Primary Amine: Nitrogenous compounds combust to form nitrogen oxides ( NOx​ ).

  • The Carboxylic Acid: Confers mild acidity in aqueous solutions, requiring pH management prior to consolidation.

The Mechanistic Conclusion: Because of the HCl and NOx​ emission potential, this compound cannot be subjected to standard open-air burning or non-filtered incineration. It must be routed to a high-temperature commercial incinerator equipped with alkaline scrubbers to neutralize acidic exhaust gases. Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) stringently regulates the disposal of pharmaceutical wastes to prevent environmental loading, explicitly prohibiting "down the drain" disposal for such biologically active intermediates[1].

Operational Disposal Workflows

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure has been executed safely and correctly.

Protocol A: Solid Waste Consolidation (Unused or Expired Material)

Use this protocol for bulk powders, contaminated weighing boats, and expired stock.

  • Containment: Transfer the solid material into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is recommended to prevent moisture ingress and photodegradation.

  • Categorization & Labeling: Accurately identifying and classifying your hazardous waste is critical to ensure proper treatment[2]. Affix a standardized hazardous waste label. You must explicitly write: "Halogenated Organic Waste - Contains Nitrogen and Chloride Salts."

  • Segregation: Store the container in a designated secondary containment bin. Validation Check: Ensure it is physically separated from strong oxidizing agents (e.g., peroxides, nitric acid), as the amine group is susceptible to rapid, potentially exothermic oxidation.

  • Manifesting: Transfer to a licensed RCRA-compliant waste disposal contractor for high-temperature incineration.

Protocol B: Aqueous Effluent Treatment (Post-Reaction Filtrates)

Use this protocol for aqueous solutions, HPLC mobile phase waste, or extraction layers containing the compound.

  • Initial Assessment: Measure the pH of the aqueous waste. Due to the dissociation of the hydrochloride salt and the carboxylic acid, the solution will typically be acidic (pH 3.0 - 5.0).

  • Neutralization (Causality): Highly acidic waste can mobilize heavy metals if inadvertently mixed with other waste streams in a general carboy. In a fume hood, slowly add a mild base (e.g., 1M Sodium Bicarbonate, NaHCO3​ ) while stirring.

  • Validation Check: Continue addition until CO2​ evolution (bubbling) ceases and pH indicator paper confirms a stable pH between 6.0 and 8.0.

  • Consolidation: Pour the neutralized solution into your laboratory's designated aqueous hazardous waste carboy. Record the approximate concentration of the organic constituent on the waste log.

Protocol C: Acute Spill Management

Use this protocol for accidental benchtop or floor spills of the dry powder.

  • Isolation & PPE: Restrict access. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Dust Suppression: Do not use water. Water will dissolve the hydrochloride salt, expanding the contamination zone and driving the chemical into porous surfaces. Instead, cover the spill with a slightly damp, chemically inert absorbent pad to suppress aerosolization.

  • Mechanical Collection: Use a static-free brush and dustpan to sweep up the solid and the pads.

  • Validation Check: Inspect the surface with a UV light (if applicable to your lab's cleanliness validation) or perform a final wipe with a 70% Isopropanol solution. Place all materials in a biohazard/waste bag and route through Protocol A.

Waste Stream Categorization Data

To facilitate quick decision-making for your Environmental Health and Safety (EHS) team, summarize the physicochemical data and routing instructions using the table below:

Waste CharacteristicEPA RCRA StatusPrimary HazardApproved Disposal RouteProhibited Actions
Solid Powder Regulated Pharmaceutical Waste[1]Skin/Eye Irritant, Dust InhalationHigh-Temp Incineration (Alkaline Scrubber)Trash disposal, Open burning
Aqueous Solution Regulated Aqueous WasteMildly Acidic, Aquatic ToxicityLicensed Aqueous Waste Contractor"Down the drain" sink disposal[1]
Contaminated PPE Solid Hazardous WasteTrace ContaminationIncinerationGeneral municipal waste

Disposal Decision Logic Workflow

The following diagram maps the logical decision tree for handling various states of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride waste in the laboratory.

WasteDisposal Start Waste Generation: (S)-5-(1-Aminoethyl)- 2-methoxybenzoic acid HCl Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions/Filtrates) Start->Aqueous Spill Accidental Spill Start->Spill Solid_Cont Seal in Compatible HDPE/Glass Container Solid->Solid_Cont Aq_pH Check pH (Acidic due to HCl) Aqueous->Aq_pH Spill_Sweep Mechanically Sweep (Avoid Dust Generation) Spill->Spill_Sweep Solid_Label Label: Halogenated Organic Waste Solid_Cont->Solid_Label Solid_Inc High-Temp Incineration (Alkaline Scrubber Required) Solid_Label->Solid_Inc Aq_Neut Neutralize to pH 6-8 (Use 1M NaOH/NaHCO3) Aq_pH->Aq_Neut Aq_Disp Aqueous Waste Stream (Do Not Drain Dispose) Aq_Neut->Aq_Disp Aq_Disp->Solid_Inc If Organics >1% Spill_Bag Place in Hazardous Waste Bag Spill_Sweep->Spill_Bag Spill_Bag->Solid_Cont

Decision tree for the categorization and disposal of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl.

References

To ensure full compliance and to validate the methodologies provided in this guide, please refer to the following authoritative regulatory frameworks:

  • US Environmental Protection Agency (EPA). "Hazardous Waste (RCRA) Regulations." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Committee on Chemical Safety (CCS) - Waste Management Guidelines." ACS.org. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.